molecular formula C7H2F3NaO2 B3179980 sodium;3,4,5-trifluorobenzoate CAS No. 1180493-12-2

sodium;3,4,5-trifluorobenzoate

Cat. No.: B3179980
CAS No.: 1180493-12-2
M. Wt: 198.07 g/mol
InChI Key: XPRCJPTUIFMBBZ-UHFFFAOYSA-M
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Description

Sodium 3,4,5-trifluorobenzoate is a chemical compound with the molecular formula C₇H₂F₃NaO₂. It is a sodium salt derivative of 3,4,5-trifluorobenzoic acid. This compound is characterized by the presence of three fluorine atoms attached to the benzene ring, which significantly influences its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3,4,5-trifluorobenzoate typically involves the neutralization of 3,4,5-trifluorobenzoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization .

Industrial Production Methods: Industrial production of sodium 3,4,5-trifluorobenzoate follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, heating, and crystallization is common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Sodium 3,4,5-trifluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the type of reaction. For substitution reactions, the products are typically derivatives of the original compound with the nucleophile replacing one or more fluorine atoms. In oxidation reactions, the products can include various oxidized forms of the compound .

Scientific Research Applications

Sodium 3,4,5-trifluorobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3,4,5-trifluorobenzoate is largely influenced by the presence of fluorine atoms. These atoms increase the compound’s lipophilicity and electron-withdrawing capacity, which can affect its interaction with biological targets. The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

  • Sodium 2,4,5-trifluorobenzoate
  • Sodium 2,3,4,5-tetrafluorobenzoate
  • Sodium 2,3,5,6-tetrafluorobenzoate

Comparison: Sodium 3,4,5-trifluorobenzoate is unique due to the specific positioning of the fluorine atoms on the benzene ring. This positioning affects its chemical reactivity and physical properties. Compared to other similar compounds, it may exhibit different reactivity patterns and stability, making it suitable for specific applications where other compounds may not be as effective .

Properties

IUPAC Name

sodium;3,4,5-trifluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3O2.Na/c8-4-1-3(7(11)12)2-5(9)6(4)10;/h1-2H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRCJPTUIFMBBZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501014724
Record name Benzoic acid, 3,4,5-trifluoro-, sodium salt (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1180493-12-2
Record name Benzoic acid, 3,4,5-trifluoro-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1180493122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,4,5-trifluoro-, sodium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 3,4,5-trifluoro-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501014724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 3,4,5-trifluorobenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium;3,4,5-trifluorobenzoate
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sodium;3,4,5-trifluorobenzoate
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sodium;3,4,5-trifluorobenzoate
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sodium;3,4,5-trifluorobenzoate
Reactant of Route 5
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Reactant of Route 6
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